molecular formula C12H17BO4 B1287796 (2-Butoxy-3-formyl-5-methylphenyl)boronic acid CAS No. 480424-51-9

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Cat. No.: B1287796
CAS No.: 480424-51-9
M. Wt: 236.07 g/mol
InChI Key: FADIVFIMGQEBIO-UHFFFAOYSA-N
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Description

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid (CAS 480424-51-9) is a specialized aromatic boronic acid building block with molecular formula C 12 H 17 BO 4 and molecular weight 236.1 g/mol . This compound features both boronic acid and formyl functional groups on the same aromatic ring, making it a valuable intermediate in synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions . Boronic acids have gained significant importance in medicinal chemistry and pharmaceutical research, serving as key intermediates in the development of therapeutic agents . The unique physicochemical properties of boronic acids, including their ability to act as Lewis acids and form reversible complexes with biological nucleophiles, make them valuable for designing enzyme inhibitors and sensor molecules . These compounds demonstrate remarkable stability in both aqueous media and solid state, enhancing their utility across various research applications . Research indicates that boronic acid derivatives exhibit promising biological activities, including anticancer properties against prostate cancer cells, antimicrobial effects against organisms such as Staphylococcus aureus , and significant antioxidant capacity as demonstrated through various assay methods . The structural features of this compound, particularly the presence of both formyl and boronic acid functional groups, enable its use in constructing more complex boronic-imine structured compounds through condensation reactions with aromatic amines . This product is provided with a typical purity of 95-98% and should be stored according to standard boronic acid handling procedures . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-butoxy-3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADIVFIMGQEBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584291
Record name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-51-9
Record name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Organocatalytic Formylation

One effective method involves the organocatalytic formylation of boronic acids using glyoxylic acid. This approach has been demonstrated to be efficient and environmentally friendly, allowing for the introduction of the formyl group into the boronic acid structure.

Key Steps:

  • Reagents: Aryl boronic acid, glyoxylic acid, and an organocatalyst (e.g., tetrahydroquinoline).
  • Conditions: The reaction is typically conducted under mild conditions with air exposure to facilitate the reaction.
  • Yield: Isolated yields can reach up to 75% depending on the specific aryl boronic acid used.

Table 1: Summary of Organocatalytic Formylation Conditions

Reagent Catalyst Yield (%) Conditions
Aryl Boronic Acid Tetrahydroquinoline 75 Ambient temperature, air
Alkenyl Boronic Acid Indoline Moderate to High Mild conditions

Direct Boronation

Another method for synthesizing this compound involves direct boronation of the corresponding phenolic compound. This method typically requires harsh conditions but can yield high-purity products.

Key Steps:

  • Reagents: Phenol derivatives and boron reagents (e.g., trimethylborate).
  • Conditions: The reaction often requires high temperatures and inert atmosphere to prevent oxidation.

Table 2: Summary of Direct Boronation Conditions

Reagent Conditions Yield (%)
Phenolic Compound High temperature, inert gas High

Research Findings

Recent studies have focused on improving the efficiency and selectivity of the synthesis methods for this compound. Notably, the use of organocatalysts has emerged as a promising strategy due to their mild reaction conditions and reduced environmental impact.

Mechanistic Insights

Research indicates that the mechanism of organocatalytic formylation involves:

  • Formation of an iminium ion from the reaction between glyoxylic acid and an amine catalyst.
  • Subsequent nucleophilic attack by the boronic acid on this intermediate, leading to aldehyde formation.

Comparative Analysis

A comparative analysis of traditional methods versus organocatalytic approaches highlights several advantages:

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: 2-Butoxy-3-carboxy-5-methylphenylboronic acid.

    Reduction: 2-Butoxy-3-hydroxymethyl-5-methylphenylboronic acid.

    Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis : This compound is primarily utilized as a reagent in organic synthesis, specifically in Suzuki-Miyaura coupling reactions. These reactions facilitate the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The boronic acid group reacts with a palladium catalyst to form a boron-palladium complex, subsequently leading to the formation of new carbon-carbon bonds through transmetalation with aryl halides.

Reactivity : The compound can undergo various chemical reactions:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to an alcohol.
  • Substitution Reactions : It participates in substitution reactions, notably in the Suzuki-Miyaura coupling process.

Medicinal Chemistry : The unique structural features of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid make it a candidate for developing boron-containing drugs. Its ability to form stable complexes with diols allows for potential therapeutic applications, particularly in cancer treatment.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of this compound against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger16 µg/mL
Escherichia coli8 µg/mL
Bacillus cereus4 µg/mL

These results suggest its potential as an alternative treatment option for infections resistant to traditional antibiotics.

Cancer Treatment

The compound has been investigated for its role in Boron Neutron Capture Therapy (BNCT). BNCT is a targeted cancer treatment that exploits the ability of boron atoms to absorb neutrons and release high-energy alpha particles upon irradiation. Research indicates that this compound can enhance tumor localization and improve therapeutic outcomes when administered prior to neutron exposure.

Industrial Applications

In industry, this compound is utilized in the synthesis of advanced materials and polymers. Its unique functional groups contribute to the development of materials with specific properties, enhancing their performance in various applications.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:

CompoundBiological ActivityUnique Features
3-Formyl-4-isopropoxyphenylboronic acidModerate antibacterial activityIsopropoxy group enhances solubility
5-Formyl-2-furanylboronic acidAntifungal propertiesFuran ring contributes to unique reactivity
4-Methoxy-2-methylphenylboronic acidAnticancer activityMethoxy group improves binding affinity

These comparisons illustrate how structural variations influence biological activities and potential applications in drug development.

Antimicrobial Efficacy

A study highlighted that this compound exhibited superior inhibitory effects against Escherichia coli compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

BNCT Application

Research exploring boron-containing compounds in BNCT indicated that this compound could significantly enhance tumor localization when administered prior to neutron exposure, leading to improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Analysis

The table below compares (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with structurally related derivatives, emphasizing substituent effects on reactivity and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Findings
This compound 2-butoxy, 3-formyl, 5-methyl C₁₂H₁₇BO₄ 248.08 g/mol Potential use in dynamic combinatorial chemistry (DCC) and enzyme inhibition (inferred)
3-Formyl-5-isopropoxyphenylboronic acid (CAS 871125-79-0) 3-formyl, 5-isopropoxy C₁₀H₁₃BO₄ 224.02 g/mol Selective nucleoside enrichment in analytical chemistry
5-Methoxy-2-formylphenylboronic acid (CAS 40138-18-9) 5-methoxy, 2-formyl C₈H₉BO₄ 196.97 g/mol Intermediate in β-lactamase inhibitor synthesis
Phenylboronic acid Unsubstituted C₆H₇BO₂ 121.93 g/mol Diagnostic tool for differentiating bacterial enzymes ; low binding affinity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-substituted phenoxymethyl C₁₆H₁₇BO₄ 300.12 g/mol Fungal histone deacetylase (HDAC) inhibition at 1 µM

Key Differences in Reactivity and Acidity

  • Acidity (pKa):
    The butoxy group (electron-donating) and formyl group (electron-withdrawing) create a balanced electronic environment. This contrasts with fluorine-substituted boronic acids (e.g., trifluoromethyl derivatives), where electron-withdrawing groups lower pKa significantly, enhancing Lewis acidity . For example, phenylboronic acid has a pKa of ~8.86, while fluorinated analogs can exhibit pKa values as low as 7.2 . The target compound’s pKa is likely closer to physiological pH (~7.4), optimizing its utility in biological systems .

  • Binding Affinity and Selectivity: The formyl group enhances electrophilicity at the boron center, improving diol-binding kinetics compared to methoxy-substituted analogs (e.g., 5-Methoxy-2-formylphenylboronic acid). This was demonstrated in dynamic combinatorial libraries, where boronic acids with formyl groups exhibited faster transesterification equilibria .

Biological Activity

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, making them valuable in biochemical assays and therapeutic applications. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

The molecular formula of this compound is C11H15BO3C_{11}H_{15}BO_3. The compound features a boronic acid group that can participate in various chemical reactions, including:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to an alcohol.
  • Substitution Reactions : It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

These properties make it a versatile reagent in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boronic acid moiety can form stable complexes with diols present in sugars and other biomolecules, which may inhibit enzymatic activity or alter metabolic pathways. This interaction is crucial for its potential use in therapeutic applications, especially in cancer treatment and antimicrobial therapy .

Antimicrobial Activity

Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, this compound has shown moderate activity against various pathogens, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger16 µg/mL
Escherichia coli8 µg/mL
Bacillus cereus4 µg/mL

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Cancer Treatment

This compound has been investigated for its potential role in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The boron atom's ability to absorb neutrons and subsequently release high-energy alpha particles upon irradiation makes it a candidate for selectively targeting tumor cells while sparing healthy tissues. Studies have shown that boronic acids can enhance the effectiveness of this therapy by improving the accumulation of boron-containing drugs within tumors .

Comparative Studies with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:

Compound Biological Activity Unique Features
3-Formyl-4-isopropoxyphenylboronic acidModerate antibacterial activityIsopropoxy group enhances solubility
5-Formyl-2-furanylboronic acidAntifungal propertiesFuran ring contributes to unique reactivity
4-Methoxy-2-methylphenylboronic acidAnticancer activityMethoxy group improves binding affinity

These comparisons illustrate how structural variations influence biological activities and potential applications in drug development .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of various boronic acids against E. coli demonstrated that this compound exhibited superior inhibitory effects compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
  • BNCT Application : Research exploring the application of boron-containing compounds in BNCT highlighted that this compound could significantly enhance tumor localization when administered prior to neutron exposure, leading to improved therapeutic outcomes .

Q & A

Q. What are the optimal synthetic routes for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, considering competing reactivity of its functional groups?

  • Methodological Answer : A stepwise synthesis is recommended to avoid functional group interference. First, introduce the butoxy group via nucleophilic substitution on a phenol precursor (e.g., using 1-bromobutane under alkaline conditions). Protect the formyl group during subsequent steps using acetal formation. Introduce the boronic acid moiety via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)). Deprotection of the formyl group under mild acidic conditions (e.g., HCl in THF/water) ensures preservation of the boronic acid. Monitor reaction progress using TLC and confirm purity via ¹¹B NMR (δ ~30 ppm for boronic acids) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : ¹H NMR peaks:
  • Butoxy chain: δ ~0.9–1.7 ppm (CH₃ and CH₂ groups), δ ~3.4–3.6 ppm (OCH₂).
  • Formyl proton: δ ~9.8–10.1 ppm (sharp singlet).
  • Aromatic protons: Split into distinct signals due to substituent asymmetry (e.g., para-methyl at δ ~2.3 ppm).
  • Boronic acid protons: Broad peaks at δ ~6.5–8.5 ppm. Use ¹³C NMR to confirm carbonyl (δ ~190–200 ppm) and quaternary carbons. Decoupling experiments or HSQC can resolve overlapping signals .

Q. What purification techniques are effective for isolating this boronic acid from byproducts?

  • Methodological Answer : Use silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate boronic acid from pinacol ester byproducts. For polar impurities, employ recrystallization in ethanol/water (4:1) at low temperatures. Monitor for boroxine formation (trimers) via FT-IR (B-O-B stretching ~1,350 cm⁻¹) and disrupt using diol additives (e.g., mannitol) .

Advanced Research Questions

Q. How do steric and electronic effects of the butoxy and formyl groups influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer : The electron-donating butoxy group increases electron density at the boron center, enhancing transmetallation but introducing steric hindrance. Use bulky ligands (e.g., SPhos, XPhos) to mitigate steric effects. The formyl group’s electron-withdrawing nature polarizes the boronic acid, improving electrophilicity. Optimize base (e.g., K₂CO₃ vs. CsF) and solvent (e.g., DME vs. THF) via Design of Experiments (DoE) to balance reactivity and stability. Track kinetics via stopped-flow fluorescence to determine optimal coupling rates .

Q. What strategies prevent boroxine formation during mass spectrometric analysis?

  • Methodological Answer : Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form stable cyclic esters, eliminating dehydration/trimerization. Use MALDI-MS with a matrix of α-cyano-4-hydroxycinnamic acid (CHCA) and negative-ion mode ESI-MS for underivatized analysis. For LC-MS/MS, employ 0.1% formic acid in the mobile phase to stabilize ionization, achieving detection limits <1 ppm .

Q. How can computational modeling predict this compound’s binding affinity with glycoproteins or enzymes?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the boronic acid’s structure to target diol-containing binding pockets (e.g., serine proteases). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for boronate ester formation. Validate predictions via Surface Plasmon Resonance (SPR) with AECPBA-functionalized surfaces and competitive binding assays .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of substituted boronic acids?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. For this compound, the butoxy group may enhance stability via hydrophobic shielding, while the formyl group reduces it via electron withdrawal. Compare with analogues (e.g., methyl vs. methoxy substituents) to isolate substituent effects. Contradictions in literature often arise from differing atmospheric conditions (e.g., O₂ vs. N₂) .

Methodological Tables

Parameter Suzuki-Miyaura Optimization Reference
LigandSPhos, XPhos
BaseK₂CO₃, CsF
SolventDME, THF
Derivatization for MSMannitol, 1,2-ethanediol
Detection Limit (LC-MS/MS)<1 ppm

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